molecular formula C16H11BrClFN2O B1221122 5-bromo-4-chloro-2-[[(4-fluorophenyl)methylamino]methylidene]-1H-indol-3-one

5-bromo-4-chloro-2-[[(4-fluorophenyl)methylamino]methylidene]-1H-indol-3-one

Cat. No. B1221122
M. Wt: 381.62 g/mol
InChI Key: KEKAYJQYDICWPA-UHFFFAOYSA-N
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Description

5-bromo-4-chloro-2-[[(4-fluorophenyl)methylamino]methylidene]-1H-indol-3-one is a member of indoles.

Scientific Research Applications

1. Receptor Binding Affinities

A study by Andersen et al. (1996) explored conformationally flexible analogues of the antipsychotic sertindole, which includes compounds structurally similar to 5-bromo-4-chloro-2-[[4-fluorophenyl]methylamino]methylidene-1H-indol-3-one. These compounds demonstrated binding affinities for serotonin 5-HT2A, dopamine D2 receptors, and alpha 1 adrenoceptors, similar to sertindole, highlighting their potential in neuropsychopharmacology research (Andersen et al., 1996).

2. Intramolecular Hydrogen Bonding Studies

Schilf et al. (2000) investigated Schiff and Schiff-Mannich bases, including compounds structurally related to our compound of interest. These studies, utilizing multinuclear magnetic resonance, revealed insights into intramolecular hydrogen bonding, which is crucial for understanding molecular interactions and reactivity in various chemical and biological systems (Schilf et al., 2000).

3. Reaction Mechanism Exploration

Kammel et al. (2015) focused on the reactions of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea. This research, involving brominated lactams related to 5-bromo-4-chloro-2-[[4-fluorophenyl]methylamino]methylidene-1H-indol-3-one, helped unravel complex reaction mechanisms, contributing to synthetic chemistry and molecular design (Kammel et al., 2015).

4. Synthesis Methods Development

Haynes and Swigor (1994) developed a synthesis method for a compound structurally related to our molecule of interest. This research contributes to the field of organic synthesis, particularly in developing efficient methods for producing complex molecules (Haynes & Swigor, 1994).

5. Optimization of Synthesis Processes

Li, Ma, and Yu (2011) worked on optimizing the Ullmann reaction step in synthesizing sertindole, involving a key intermediate structurally similar to 5-bromo-4-chloro-2-[[4-fluorophenyl]methylamino]methylidene-1H-indol-3-one. This study is significant in pharmaceutical manufacturing, improving yields and reproducibility in drug synthesis (Li, Ma, & Yu, 2011).

properties

Product Name

5-bromo-4-chloro-2-[[(4-fluorophenyl)methylamino]methylidene]-1H-indol-3-one

Molecular Formula

C16H11BrClFN2O

Molecular Weight

381.62 g/mol

IUPAC Name

5-bromo-4-chloro-2-[(4-fluorophenyl)methyliminomethyl]-1H-indol-3-ol

InChI

InChI=1S/C16H11BrClFN2O/c17-11-5-6-12-14(15(11)18)16(22)13(21-12)8-20-7-9-1-3-10(19)4-2-9/h1-6,8,21-22H,7H2

InChI Key

KEKAYJQYDICWPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN=CC2=C(C3=C(N2)C=CC(=C3Cl)Br)O)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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